molecular formula C16H14Cl2O4 B1328843 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-94-2

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B1328843
CAS No.: 1142201-94-2
M. Wt: 341.2 g/mol
InChI Key: ZUZCCTJGOSZCRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl alcohol with 3-ethoxybenzoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCCTJGOSZCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204714
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-94-2
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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